N,4-dimethyl-2-nitropyridin-3-amine
Description
Significance of Nitropyridine and Aminopyridine Derivatives in Organic and Medicinal Chemistry Research
Nitropyridine and aminopyridine derivatives are two pivotal classes of substituted pyridines that have garnered significant attention in chemical research. Nitropyridines, featuring one or more nitro groups (-NO2), are valuable synthetic intermediates. nih.gov The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic substitution reactions, making them versatile precursors for a wide range of more complex heterocyclic systems. nih.gov Beyond their synthetic utility, nitropyridine derivatives have demonstrated a spectrum of biological activities, including anticancer, antiviral, and antifungal properties. nih.govontosight.ai For instance, certain nitropyridine derivatives have been investigated as inhibitors of enzymes like glycogen (B147801) synthase kinase-3 (GSK3) and for their potential in anticancer therapy by inhibiting cytosolic thioredoxin reductase 1. nih.gov
Aminopyridines, which contain one or more amino groups (-NH2), are also of great importance in medicinal chemistry. rsc.org They are known to interact with various enzymes and receptors, leading to a broad range of pharmacological effects. rsc.org For example, 4-aminopyridine (B3432731) is known to potentiate the release of acetylcholine (B1216132) by blocking potassium channels and has been investigated for its potential in treating cognitive disorders. researchgate.netelsevierpure.com The aminopyridine scaffold has been explored for its potential as a BACE1 inhibitor in the context of Alzheimer's disease research and has been functionalized to create derivatives with the potential to treat neurological injuries. elsevierpure.comnih.gov The versatility of aminopyridines in synthesis and their diverse biological profiles make them a continuing focus of drug discovery efforts. rsc.org
Overview of Pyridine Heterocycles as Privileged Structural Motifs in Chemical Science
The pyridine ring is often referred to as a "privileged structure" in medicinal chemistry. nih.govacs.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in the design of new drugs. nih.gov The prevalence of the pyridine nucleus in FDA-approved drugs underscores its importance. nih.gov Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a ligand for metal ions contributes to its versatility in molecular recognition. researchgate.net The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents, allowing chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net
Research Context of Substituted Pyridines with Nitro and Amine Functionalities
The combination of both nitro and amine functionalities on a pyridine ring creates a unique chemical entity with a rich and complex reactivity profile. The electron-donating amino group and the electron-withdrawing nitro group exert opposing electronic effects, which can lead to interesting and useful chemical behavior. For instance, the nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions, while the amino group can be a site for further functionalization. researchgate.net
Kinetic studies on the reactions of nitropyridines with amines have provided valuable insights into their reactivity. For example, the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have been shown to proceed through an SNAr mechanism. researchgate.net The position of the nitro group significantly influences the reactivity of the pyridine ring. researchgate.net Furthermore, the reduction of the nitro group to an amine provides a pathway to synthesize various diaminopyridine derivatives, which are also important building blocks in medicinal chemistry.
Rationale for Investigating N,4-dimethyl-2-nitropyridin-3-amine
The specific compound, this compound, presents a unique substitution pattern that warrants investigation. The presence of a nitro group at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position creates a distinct electronic and steric environment. The N,N-dimethylamino group at the 3-position introduces steric bulk and influences the basicity of the molecule.
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,4-dimethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-4-9-7(10(11)12)6(5)8-2/h3-4,8H,1-2H3 |
InChI Key |
LHHXUBKFHJDNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
Synthetic Methodologies for N,4 Dimethyl 2 Nitropyridin 3 Amine and Analogs
Strategies for the Construction of the Pyridine (B92270) Core with Specific Substituents
The assembly of the substituted pyridine core is a critical first step in the synthesis of N,4-dimethyl-2-nitropyridin-3-amine and its analogs. Various methods have been developed to achieve this, ranging from classical cyclocondensation reactions to more contemporary multi-component transformations.
Cyclocondensation Approaches for Aminopyridines
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a versatile means to construct the aminopyridine framework. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine source. For instance, the reaction of α-bromoketones with 2-aminopyridine (B139424) can yield 2-arylimidazo[1,2-a]pyridines. researchgate.net The use of ionic liquids as solvents in these reactions has been shown to accelerate reaction rates and improve yields, offering a greener alternative to traditional organic solvents. researchgate.netaston.ac.uk
Another approach involves the reaction of cyanoketene dithioacetal with 2-aminopyridine, which leads to the formation of pyrido[1,2-a]pyrimidines. niscpr.res.in These intermediates can be further manipulated to introduce the desired substituents on the pyridine ring. Classical methods for synthesizing imidazo[1,2-a]pyridines also rely on the cyclocondensation of 2-aminopyridines with α-haloketones. nih.gov
Three-Component Ring Transformation (TCRT) as a Facile and Efficient Method for Nitropyridines
A particularly elegant and efficient method for the synthesis of substituted nitropyridines is the three-component ring transformation (TCRT). nih.govacs.org This reaction involves the "scrap and build" of a cyclic compound, where a substrate reacts with a reagent, transferring a partial structure to construct a new ring system while eliminating a leaving group. nih.gov
In a typical TCRT for nitropyridine synthesis, 1-methyl-3,5-dinitro-2-pyridone serves as a key substrate. nih.govkochi-tech.ac.jp This compound is highly electron-deficient and possesses a good leaving group, making it an excellent candidate for nucleophilic-type ring transformations. nih.gov When reacted with a ketone and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), the dinitropyridone undergoes a transformation to afford nitropyridines that are often difficult to synthesize via other methods. nih.govkochi-tech.ac.jp This method is advantageous as it allows for the introduction of various aryl groups into the nitropyridine framework by simply changing the starting ketone, providing a metal-free alternative to cross-coupling reactions like the Suzuki reaction. chim.it
The TCRT using dinitropyridone serves as a safe and practical synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp The use of solid ammonium acetate instead of gaseous ammonia makes the procedure more user-friendly and practical for laboratory applications. acs.org
Table 1: Synthesis of 2-alkenyl-5-nitropyridines via TCRT
| Ketone (R1, R2) | NH4OAc (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ph, H (51a) | 15 | 80 | 4 | 82 | chim.it |
| 4-MeOC6H4, H (51b) | 30 | 65 | 24 | 94 | chim.it |
| 4-ClC6H4, H (51c) | 30 | 80 | 4 | 78 | chim.it |
Introduction of Nitro Functionality
The introduction of a nitro group onto the pyridine ring is a crucial step in the synthesis of the target compound. This can be achieved through various nitration methods, each with its own mechanistic considerations and environmental impact.
Direct Nitration of Pyridine and Aminopyridine Precursors
Direct nitration of pyridine and its derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation of the nitrogen atom under acidic nitrating conditions. pearson.comresearchgate.net This deactivation makes electrophilic aromatic substitution, including nitration, a sluggish process. wikipedia.org
However, effective methods for the direct nitration of pyridines have been developed. One such method involves the use of dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with an aqueous solution of sodium bisulfite (NaHSO3). researchgate.netrsc.orgrsc.org This procedure, often referred to as Bakke's procedure, has been shown to give good yields of β-nitropyridine compounds. researchgate.netrsc.org For example, the nitration of pyridine itself using this method can yield 3-nitropyridine (B142982). ntnu.no The reaction proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgpsu.edu
Another approach involves the use of nitronium tetrafluoroborate (B81430) (NO2BF4), which can be effective for the nitration of pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.org Recently, a method for the late-stage meta-C-H nitration of pyridines and quinolines through oxazino azines has been reported, addressing a long-standing challenge in synthetic chemistry. acs.org
Mechanistic Considerations in Nitration Reactions
The mechanism of pyridine nitration is more complex than a typical electrophilic aromatic substitution. rsc.org In the reaction with dinitrogen pentoxide and sodium bisulfite, the initial step is the formation of an N-nitropyridinium ion. ntnu.nopsu.edu This is followed by the nucleophilic attack of the bisulfite ion at the 2- or 4-position of the ring, leading to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.orgrsc.orgntnu.no
The final step involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. ntnu.no Studies suggest that this migration occurs via a nih.govkochi-tech.ac.jp sigmatropic shift of the NO2 group, rather than through the formation of an ion pair. rsc.orgrsc.org This intramolecular rearrangement leads to the formation of the thermodynamically more stable β-nitropyridine product. kochi-tech.ac.jp
Green Chemistry Principles in Nitro Group Introduction
Traditional nitration methods often employ harsh reagents like fuming nitric acid and sulfuric acid, which pose significant environmental and safety concerns. orgchemres.org In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign nitration protocols. researchgate.net
One approach is the use of solid-supported reagents and catalysts, which can facilitate easier product separation and catalyst recycling. researchgate.net Zeolite-based solid acid catalysts, for example, have shown promise in promoting regioselective nitration with reduced waste generation. researchgate.net
Microwave-assisted organic synthesis is another green technique that can be applied to nitration reactions. researchgate.net Microwave heating can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net
Furthermore, the use of less hazardous nitrating agents and solvent-free reaction conditions are being explored to minimize the environmental footprint of nitro compound synthesis. orgchemres.org For instance, catalyst-free reactions in water for nucleophilic substitution of nitro groups on aromatic rings represent a significant step towards greener chemical processes. rsc.org The reduction of nitro compounds to amines, a common subsequent step, is also being addressed with greener methods like catalytic hydrogenation using recyclable catalysts. numberanalytics.comorganic-chemistry.org
Amination Strategies for Pyridine Derivatives
The introduction of an amino group onto a pyridine ring is a fundamental step in the synthesis of the target compound and its analogs. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Nucleophilic Substitution Reactions with Amines
Nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto pyridine rings, particularly when activated by electron-withdrawing groups such as a nitro group. The reaction typically involves the displacement of a leaving group, such as a halide, by an amine nucleophile.
For instance, the synthesis of N-substituted 2-aminopyridines can be achieved by reacting a 2-chloropyridine (B119429) derivative with a primary or secondary amine. nih.gov In the context of synthesizing analogs of this compound, a key precursor would be a 3-halo-4-methyl-2-nitropyridine. The reaction of this precursor with methylamine (B109427) would directly yield the desired N-methylamino group at the 3-position. The presence of the nitro group at the 2-position and the methyl group at the 4-position influences the reactivity of the leaving group at the 3-position. The reaction of 2-chloro-3-nitropyridine (B167233) with p-toluidine (B81030) in refluxing ethanol (B145695) has been shown to produce N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.gov
The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the presence of activating groups. Generally, fluorine is the best leaving group, followed by chlorine and bromine. nih.gov The presence of an electron-withdrawing nitro group significantly facilitates these substitution reactions. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| 2-Chloro-3-nitro-pyridine | p-Toluidine | N-(4-Methylphenyl)-3-nitropyridin-2-amine | Reflux in ethanol | - | nih.gov |
| 2-Chloro-5-nitropyridine (B43025) | Various amines | N-substituted-5-nitropyridin-2-amines | KF, water, 100 °C | Good | nih.gov |
| 3-Halo-2-aminopyridines | Primary and secondary amines | N(3)-substituted-2,3-diaminopyridines | Pd-catalysis, LiHMDS | - | researchgate.net |
Oxidative Amination of Nitropyridines
Oxidative amination provides a direct method for the introduction of an amino group onto a nitropyridine ring by the formal substitution of a hydrogen atom. This approach avoids the need for a pre-installed leaving group.
The oxidative amination of 3-nitropyridines has been reported to yield a mixture of isomers. ntnu.no However, selective amination can be achieved under specific reaction conditions. For example, reacting 3-nitropyridine with n-butylamine or diethylamine (B46881) can lead to the formation of 2-alkylamino-5-nitropyridines with high regioselectivity. ntnu.no This strategy could be adapted for the synthesis of precursors to this compound, although controlling the regioselectivity in a more complexly substituted pyridine ring would be a critical challenge.
Catalytic Reduction of Nitropyridine Precursors to Aminopyridines
The catalytic reduction of a nitro group to an amino group is a widely used and efficient transformation in the synthesis of aminopyridines. This method is particularly useful when the corresponding nitropyridine is readily accessible.
The synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate, has been achieved starting from 2-chloro-4-methyl-3-nitropyridine (B135334). chemicalbook.comgoogle.com The reduction of the nitro group in this precursor would yield the desired 3-amino derivative. Various reducing agents can be employed for this purpose, including metals such as iron or tin in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.govrsc.org The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups. Electrochemical reduction methods have also been developed for the preparation of 3-aminopyridines from 3-nitropyridines. google.com
| Starting Material | Product | Reducing Agent/Conditions | Yield | Reference |
| 4-Nitropyridine-N-oxide | 4-Aminopyridine (B3432731) | Iron, mineral acids | 85-90% | rsc.org |
| 2-Chloro-4-methyl-3-nitropyridine | 3-Amino-2-chloro-4-methylpyridine | Not specified | - | chemicalbook.comgoogle.com |
| 3-Nitropyridines | 3-Aminopyridines | Electrochemical reduction | - | google.com |
Use of Amides as Amine Sources in Aminopyridine Synthesis
Amides can serve as a source of the amino group in the synthesis of aminopyridines. This approach can be particularly useful when direct amination with amines is problematic. A notable example is the reaction of chloropyridines with simple amides, such as N,N-dimethylformamide (DMF), under refluxing conditions to yield N,N-dimethylaminopyridines. scielo.br This method has been successfully applied to the synthesis of N,N-dimethyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine in good yield, demonstrating its potential for scalability. scielo.brresearchgate.net This strategy could be explored for the synthesis of N,N-dimethyl-2-nitropyridin-3-amine analogs.
The proposed mechanism involves the cleavage of an amidic N-C bond, with the amide acting as the amine source. scielo.br An advantage of this method is that it can often be performed without the need for a transition metal catalyst or a strong base.
Chemoselective Amination Methodologies
Given the presence of multiple reactive sites on a substituted pyridine ring, chemoselective amination is crucial for the successful synthesis of complex molecules like this compound.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the selective formation of C-N bonds. researchgate.net These methods allow for the coupling of aryl halides with a wide range of amines under relatively mild conditions. For the synthesis of N-substituted 3-amino-2-nitropyridines, a palladium catalyst could be employed to couple a 3-halopyridine precursor with the desired amine. The choice of ligand on the palladium catalyst is critical for achieving high yields and selectivity.
Furthermore, the use of protecting groups can be a key strategy to achieve chemoselectivity. For example, a less reactive amino group could be protected while a more reactive site is functionalized.
Alkylation Strategies for N- and Ring-Substituted Pyridines
Alkylation is another essential step, required for the introduction of the N-methyl and 4-methyl groups in the target compound. Both N-alkylation of the amino group and C-alkylation of the pyridine ring are important transformations in this context.
Direct N-alkylation of aminopyridines can be challenging due to the potential for competing alkylation at the pyridine ring nitrogen, leading to the formation of pyridinium (B92312) salts. smolecule.com To circumvent this issue, the amino group can be first protected, for example as a Boc-carbamate, which can then be deprotonated and alkylated. smolecule.commolport.com Subsequent deprotection affords the desired N-alkylated aminopyridine. Another approach involves the reductive amination of an aldehyde with the aminopyridine.
Ring alkylation of pyridines can be achieved through various methods, including Friedel-Crafts type reactions, which often fail for pyridines due to the deactivating effect of the nitrogen atom. chemicalbook.com More effective methods include the reaction of pyridines with organometallic reagents such as organolithium or Grignard reagents. For the synthesis of this compound, the 4-methyl group would likely be introduced at an early stage of the synthesis, for instance by starting with a pre-functionalized picoline derivative. For example, 2-amino-4-picoline or 2-hydroxy-4-picoline can be used as starting materials for the synthesis of 3-amino-2-chloro-4-methylpyridine. google.com
Introduction of Methyl Groups via Alkylation
The introduction of methyl groups onto the pyridine ring and the amino group is a critical step in the synthesis of the target compound. Reductive alkylation and the use of specific methylating agents are common strategies. For instance, the N-monoalkylation of 2- or 3-aminopyridines can be achieved using a carboxylic acid in the presence of sodium borohydride, yielding the corresponding alkylaminopyridines under mild conditions and in good yields. researchgate.net This method provides a straightforward route to N-methylated aminopyridines.
In some cases, direct methylation using agents like iodomethane (B122720) can be challenging due to the competing reactivity of the pyridine ring nitrogen. For example, treating 3-aminopyridine (B143674) with iodomethane in the presence of a strong base like LDA resulted in only a 17% yield of N-methyl-3-aminopyridine, as alkylation on the pyridine nitrogen was faster. researchgate.net
More advanced methods involve the use of metal complexes. For example, low-valent aminopyridinato chromium methyl complexes have been synthesized via reductive alkylation. acs.org While this demonstrates the feasibility of methylation, the specific application to a nitropyridine system would require further investigation.
N-Alkylation of Aminopyridine Scaffolds
N-alkylation of aminopyridine scaffolds is a fundamental transformation in the synthesis of compounds like this compound. A variety of methods have been developed to achieve this selectively.
A common challenge is to control the selectivity between N-alkylation of the amino group versus the pyridine ring nitrogen. One approach involves the use of protecting groups. For instance, N-Boc-protected 4-aminopyridines can be efficiently alkylated using an electrogenerated acetonitrile (B52724) anion, leading to high yields of the N-alkylated product under mild conditions. nih.gov Subsequent deprotection provides the mono-N-alkylated aminopyridine.
Metal-free N-alkylation has also been achieved. For example, 2-aminopyridines can be N-alkylated with 1,2-diketones using BF3·OEt2 as a catalyst under aerobic conditions. researchgate.net Another metal-free approach involves the N-alkylation of amines by alcohols through an oxidation/imine-iminium formation/reductive amination cascade. acs.org
Heterogeneous catalysis offers a scalable and industrially viable option for N-alkylation. A patented process describes the N-alkylation of aminopyridines by reacting them with an alkylating feed in the presence of a heterogeneous catalyst, which can produce both N-monoalkylated and N,N-dialkylated aminopyridines with high selectivity. google.com
| Method | Reagents/Catalyst | Key Features | Reference |
| Reductive Amination | Carboxylic acid, Sodium borohydride | Mild conditions, good yields for N-monoalkylation. | researchgate.net |
| Electrochemical Alkylation | Electrogenerated acetonitrile anion on N-Boc-aminopyridine | High yields, clean reaction, no by-products. | nih.gov |
| Metal-Free Catalysis | BF3·OEt2 with 1,2-diketones | Aerobic conditions, good to excellent yields. | researchgate.net |
| Heterogeneous Catalysis | Multi-active-component catalyst | High activity and selectivity, suitable for industrial scale. | google.com |
Advanced Synthetic Routes and Scalability Considerations
To improve efficiency, yield, and environmental impact, advanced synthetic routes are often employed. These methods also address the potential for scaling up the synthesis for larger-scale production.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. isca.me This technique has been successfully applied to the synthesis of various pyridine derivatives. For instance, microwave irradiation can be used for the efficient synthesis of pyridine glycosides in a solvent-free system. nih.gov
In the context of aminopyridines, microwave heating has been used to synthesize new acetamide (B32628) derivatives of aminopyridine in good yields and with significantly reduced reaction times compared to conventional heating. mdpi.com The derivatization of biogenic amines using 2-chloro-3-nitropyridine has also been achieved with high purity and yield through microwave-assisted synthesis, highlighting its applicability to nitropyridine systems. nih.gov The synthesis of N,N-dimethyl-5-nitropyridin-2-amine has been demonstrated on a 50g scale, showcasing the potential for scalability. scielo.br
| Reaction Type | Conditions | Advantages | Reference |
| Acetamide Synthesis | Precursors, amine, Na p-toluene sulphinate, CH3CN, Et3N, 400W | Good yields (up to 60%), short reaction times (5-10 min). | mdpi.com |
| Derivatization | 2-chloro-3-nitropyridine, amines | High purity and yield. | nih.gov |
| Pyridine Glycosides | 2-pyridone, acetylated glucopyranose, silica (B1680970) gel | Solvent-free, environmentally friendly. | nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Arylamination)
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is instrumental in synthesizing aminopyridines. acs.org This method allows for the coupling of aryl halides, including bromopyridines, with a wide range of amines. acs.org
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, such as methylamine, has been developed using sealed tubes to prevent the escape of the volatile reactant. acs.orgnih.gov This approach provides an expedient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgnih.gov The use of chelating bis(phosphine) ligands helps to overcome the inhibitory effect of the pyridine nitrogen on the palladium catalyst. acs.org
The scalability and practicality of this reaction are demonstrated by its application in the synthesis of various aminopyridine derivatives, including those with complex substitution patterns. chemspider.com
| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Volatile amines (e.g., methylamine) | Pd(OAc)2, dppp, NaOt-Bu | Toluene, sealed tube, 80°C, 14h | Good to excellent | acs.org |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBu-t | Toluene, 80°C, 4h | 60% | chemspider.com |
Domino and Cascade Reactions for Functionalized Pyridines
Domino and cascade reactions offer an elegant and efficient approach to synthesizing highly functionalized pyridines in a single operation from simple starting materials. rsc.org These reactions minimize waste by reducing the number of synthetic steps and purification procedures. researchgate.net
An efficient domino synthesis of pentasubstituted pyridines has been developed under solvent-free, microwave-irradiated conditions, forming five new sigma bonds in one pot. nih.gov Another example is a borax-catalyzed domino reaction for constructing highly functionalized pyridines, which offers high yields, operational simplicity, and short reaction times. researchgate.net
Silver-catalyzed domino reactions have also been employed for the synthesis of fully substituted pyridines through the hetero-dimerization of isocyanides. rsc.org Furthermore, metal-free one-pot domino reactions have been developed for the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines. rsc.org These examples underscore the power of domino reactions in rapidly building molecular complexity.
Isolation and Purification Techniques for Complex Pyridine Derivatives
The isolation and purification of complex pyridine derivatives are crucial steps to obtain the final product with the required purity. A variety of techniques can be employed, depending on the properties of the target compound and the impurities present.
A common method for the purification of pyridine derivatives is column chromatography on silica gel. researchgate.net For industrial-scale recovery, extraction processes are often used. An eco-friendly process for the recovery of pyridine and its derivatives from a reaction mass involves extraction with an organic solvent like an alkyl acetate, followed by fractional distillation. google.com Supercritical fluid extraction using pressurized carbon dioxide has also been explored for the separation of pyridine derivatives from aqueous solutions. google.com
For complex mixtures of pyridine derivatives, pH-zone-refining counter-current chromatography has proven to be an effective separation technique. nih.gov This method has been used to successfully separate novel pyridine derivatives from their synthetic mixtures with high purity. nih.gov Another specialized technique is electromembrane extraction coupled with dispersive liquid-liquid microextraction, which has been used to extract pyridine derivatives from biological samples like human urine. researchgate.net
| Technique | Application | Key Features | Reference |
| Column Chromatography | General purification of synthetic products. | Use of silica gel as stationary phase. | researchgate.net |
| Extraction and Distillation | Industrial scale recovery. | Eco-friendly solvents, fractional distillation for high purity. | google.com |
| Supercritical Fluid Extraction | Separation from aqueous solutions. | Uses pressurized carbon dioxide. | google.com |
| pH-Zone-Refining Counter-Current Chromatography | Separation of complex mixtures. | High purity separation of novel pyridine derivatives. | nih.gov |
| Electromembrane Extraction | Extraction from biological matrices. | Coupled with dispersive liquid-liquid microextraction for high preconcentration. | researchgate.net |
Reaction Mechanisms and Kinetics of N,4 Dimethyl 2 Nitropyridin 3 Amine Transformations
Detailed Mechanistic Pathways of Nitro Group Introduction and Migration
The synthesis of nitropyridines, including derivatives like N,4-dimethyl-2-nitropyridin-3-amine, often circumvents direct electrophilic aromatic substitution, which is generally inefficient for the electron-deficient pyridine (B92270) ring. A more effective strategy involves the nitration of the pyridine nitrogen followed by a rearrangement.
N-Nitro Pyridinium (B92312) Nitrate (B79036) Formation and Subsequent Rearrangements
The reaction of a pyridine, such as 4-methylpyridine, with a nitrating agent like dinitrogen pentoxide (N₂O₅) in an organic solvent leads to the formation of an N-nitropyridinium nitrate intermediate. ntnu.noresearchgate.netresearchgate.net This initial step is crucial as it sets the stage for the introduction of the nitro group onto the pyridine ring.
The N-nitropyridinium ion is then typically reacted with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃). ntnu.noresearchgate.net The bisulfite anion attacks the pyridinium ring, preferentially at the 2- or 4-position, to form unstable N-nitro-dihydropyridine intermediates, for instance, N-nitro-1,2-dihydropyridine-2-sulfonate. ntnu.noresearchgate.net These transient species are key to the subsequent migration of the nitro group.
Sigmatropic Shift of Nitro Groups
The mechanism for the migration of the nitro group from the nitrogen atom to the carbon framework of the pyridine ring is not a standard electrophilic substitution but rather a pericyclic reaction. researchgate.net Research supports a clockss.orgunilag.edu.ng sigmatropic shift, where the nitro group migrates from the nitrogen to the 3-position of the ring. ntnu.noresearchgate.netresearchgate.net This concerted process involves the rearrangement of electrons through a cyclic transition state.
The rate and efficiency of this sigmatropic shift are influenced by substituents on the pyridine ring. For example, studies on related compounds have shown that electron-donating groups, such as a methyl group at the 4-position, can decrease the rate of migration due to electronic effects and potential steric hindrance. smolecule.com In contrast, electron-withdrawing groups at the 3-position can accelerate the process. smolecule.com For the reaction of an N-nitro-1,2-dihydropyridine intermediate, the migration to the 3-position is a regioselective process. researchgate.net
| Reaction Step | Description | Key Intermediates |
| N-Nitration | Reaction of the pyridine with N₂O₅. | N-Nitropyridinium nitrate |
| Nucleophilic Addition | Attack of a nucleophile (e.g., HSO₃⁻) on the N-nitropyridinium ion. | N-Nitro-dihydropyridine-sulfonate |
| clockss.orgunilag.edu.ng Sigmatropic Shift | Intramolecular migration of the nitro group to the 3-position of the ring. | Cyclic transition state |
| Aromatization | Elimination of the nucleophile to restore the aromaticity of the pyridine ring. | 3-Nitropyridine (B142982) product |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Substituted Pyridines
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of this compound. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org
Role of Electron-Withdrawing Groups on Reactivity
The presence of a nitro group (-NO₂) is critical for activating the pyridine ring towards nucleophilic attack. As a strong electron-withdrawing group, the nitro group delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction. wikipedia.orgtandfonline.com In the case of this compound, the 2-nitro group strongly activates the ring, making it significantly more reactive towards nucleophiles than an unsubstituted pyridine. The nitrogen atom within the pyridine ring also contributes to this activation by withdrawing electron density. pearson.com
Studies on analogous compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-methoxy-3-nitropyridine (B1295690), provide insight into this activation. The nitro group enables substitution reactions with various nucleophiles, including amines and alkoxides, to occur under relatively mild conditions. unilag.edu.ngresearchgate.net
Influence of Steric and Electronic Factors on Regioselectivity
The regiochemical outcome of SNAr reactions on substituted pyridines is dictated by a combination of steric and electronic factors. In this compound, the substituents guide the incoming nucleophile.
Electronic Effects: The 2-nitro group strongly activates the positions ortho and para to it (the 3- and 5-positions). The pyridine nitrogen activates the 2-, 4-, and 6-positions. The interplay between these activations determines the most likely sites for nucleophilic attack. The N-methylamino group at the 3-position is an electron-donating group, which would generally disfavor nucleophilic attack at adjacent positions. However, the dominant activating effect is from the nitro group.
Steric Effects: The methyl group at the 4-position and the N-methylamino group at the 3-position create steric hindrance around the pyridine ring. A bulky nucleophile might favor attack at a less sterically congested site. Research on 2-methyl-3-nitropyridines has shown that nucleophilic substitution of the 3-nitro group can occur selectively, indicating that the electronic activation by the nitro group can overcome other factors. nih.gov In pyridine systems, nucleophilic attack is generally favored at the 4-position over the 2-position, partly due to the reduced steric hindrance and the formation of a more stable, symmetric intermediate, though this is highly dependent on the specific nucleophile and reaction conditions. baranlab.orgstackexchange.com
The following table summarizes the directing effects of the substituents in this compound on SNAr reactions.
| Substituent | Position | Electronic Effect | Steric Effect |
| Nitro (-NO₂) | 2 | Strong activation (electron-withdrawing) | Moderate |
| N-methylamino (-NHCH₃) | 3 | Deactivating (electron-donating) | Moderate to High |
| Methyl (-CH₃) | 4 | Weakly deactivating (electron-donating) | Moderate |
| Ring Nitrogen | 1 | Strong activation of C2, C4, C6 | High (lone pair) |
Electrophilic Reactions on the Amine Moiety
The exocyclic amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. However, its reactivity is modulated by the electronic properties of the substituted pyridine ring.
The electron-withdrawing nitro group at the 2-position and the ring nitrogen atom reduce the electron density on the amino group, thereby decreasing its basicity and nucleophilicity compared to a simple alkylamine or aniline. cdnsciencepub.com Despite this deactivation, the amine can still react with strong electrophiles.
Potential electrophilic reactions at the amine moiety include:
Alkylation: Reaction with alkyl halides to form a tertiary amine.
Acylation: Reaction with acyl chlorides or anhydrides to form an amide.
Protonation: The amine can be protonated in the presence of a strong acid, although it is a weak base.
Oxidation and Reduction Pathways of Nitropyridines and Aminopyridines
The transformation of nitropyridines and aminopyridines through oxidation and reduction reactions represents fundamental processes in organic synthesis. The reduction of nitropyridines is a common method for the preparation of aminopyridines. For instance, 2-nitropyridine (B88261) can be reduced to 2-aminopyridine (B139424) using stannous chloride in hydrochloric acid. e-bookshelf.de Similarly, the reduction of p-nitropyridine N-oxide is dependent on the concentration of the reducing agent, with different molar equivalents of TiCl4/SnCl2 yielding either an azocompound or 4,4'-azopyridine 1,1'-dioxide. arkat-usa.org
Oxidative processes involving aminopyridines can lead to the formation of azopyridines through alkaline hypochlorite (B82951) oxidation. e-bookshelf.de The oxidation of the ring nitrogen in aminopyridines to form N-oxides is another significant transformation, often achieved after acylating the amino group to control reactivity. arkat-usa.org Reagents like hydrogen peroxide in acetic acid, dimethyldioxirane, and oxaziridines have been employed for the N-oxidation of pyridines, sometimes with high chemoselectivity. arkat-usa.org
In the context of oxidative alkylamination, electron-deficient heteroaromatic compounds like 3-nitropyridine can react with alkylamines. The study of this reaction has shown that the choice of oxidant, such as KMnO4 or AgPy2MnO4, can significantly influence the conversion and yield. nih.gov The reaction mechanism involves the formation of σ-adducts, and the thermodynamic properties of this formation have been investigated using NMR spectroscopy. nih.gov
The nitration of aminopyridines can lead to the formation of nitraminopyridines as kinetic products, which can then rearrange to amino-nitropyridines under thermal conditions. sapub.org For example, 2-aminopyridine nitration initially forms 2-nitraminopyridine, which can rearrange to 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org This rearrangement is proposed to be an intermolecular process involving protonation, dissociation, and ring-nitration. sapub.org
Catalytic Mechanisms Involving this compound or its Analogs
Analogs of this compound, particularly 4-(dimethylamino)pyridine (DMAP), are well-established as highly effective nucleophilic catalysts in a wide array of chemical transformations. wikipedia.org The catalytic activity of these aminopyridine derivatives is attributed to their enhanced nucleophilicity compared to pyridine. umons.ac.be
DMAP and its analogs are renowned for their catalytic role in acylation reactions, such as the esterification of alcohols with anhydrides. wikipedia.orgnih.gov The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgumons.ac.benih.gov This intermediate is more susceptible to nucleophilic attack by the alcohol than the anhydride (B1165640) itself. nih.gov The anion of the salt pair, for instance, acetate (B1210297), then acts as a Brønsted base, facilitating the deprotonation of the alcohol as it attacks the acylpyridinium ion. nih.gov The final steps involve the formation of the ester product and the regeneration of the catalyst. wikipedia.org
The catalytic efficiency of aminopyridine derivatives is influenced by their structural features. Substituents on the pyridine ring and at the 4-amino group can significantly impact catalytic activity. For instance, alkyl substituents at the 3-position of the pyridine ring and on the exocyclic nitrogen in the 4-position generally lead to higher catalytic activity. thieme-connect.com Conversely, substituents in the 2-position can be detrimental to catalytic performance due to steric hindrance. thieme-connect.com
Theoretical calculations have been employed to predict the stability of acetylpyridinium cations and, by extension, the catalytic potential of various pyridine bases. thieme-connect.com These studies have shown a correlation between the calculated acetylation enthalpies and the observed catalytic activity. thieme-connect.com Pyridine derivatives with acetylation enthalpies in a certain range are predicted to be catalytically active, while those outside this range are not. thieme-connect.com The formation of the acetylpyridinium intermediate is generally considered a rapid and reversible process compared to the subsequent rate-limiting step of alcoholysis. thieme-connect.com
Kinetic and Thermodynamic Analysis of Key Reactions
The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and feasibility of transformations involving nitropyridines and aminopyridines.
Kinetic studies have been conducted on various reactions involving nitropyridine and aminopyridine derivatives. For instance, the rates of nucleophilic substitution reactions of 2-bromo-5-nitropyridine (B18158) with para-substituted anilines have been measured conductometrically. researchgate.net The second-order rate constants obtained from these studies correlate with Hammett's substituent constants, indicating the influence of electronic effects on the reaction rate. researchgate.net
The Arrhenius equation, k = Ae^(-Ea/RT), is a fundamental relationship used to determine the activation energy (Ea) of a reaction from the temperature dependence of the rate constant (k). opentextbc.calibretexts.org By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), the activation energy can be calculated from the slope of the resulting straight line (-Ea/R). opentextbc.ca This approach has been applied to various reactions to quantify the energy barrier that must be overcome for the reaction to proceed.
The spontaneity of a chemical reaction is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous, or exergonic, reaction. unjani.ac.id
The thermodynamic parameters for the dissociation of the 4-aminopyridinium (B8673708) ion have been determined, providing values for the changes in Gibbs free energy, enthalpy, entropy, and heat capacity for this process at 25°C. nih.govsemanticscholar.org These values offer a quantitative measure of the acidity of the 4-aminopyridinium ion and the thermodynamics of its deprotonation. nih.gov
Theoretical calculations using density functional theory (DFT) have also been employed to investigate the thermodynamics of reactions involving pyridine derivatives. unjani.ac.id For example, the synthesis of pyridine from pyrylium (B1242799) salt has been studied, revealing the enthalpy and Gibbs free energy changes at each step of the reaction. unjani.ac.id Such calculations can identify whether a reaction step is exothermic (negative ΔH) or endothermic (positive ΔH) and whether it is exergonic or endergonic (negative or positive ΔG, respectively). unjani.ac.id For instance, in the studied pyridine synthesis, the final product formation was found to be an exothermic and exergonic step, indicating a high level of stability for the products. unjani.ac.id
Interactive Data Table
| Parameter | Value | Units |
|---|---|---|
| -log Kbh | 9.114 | |
| ΔG° | 52,013 | J·mol-1 |
| ΔH° | 47,090 | J·mol-1 |
| ΔS° | -16.5 | J·deg-1·mol-1 |
| ΔCp° | -15 | J·deg-1·mol-1 |
Data from nih.govsemanticscholar.org
Structural Elucidation and Conformational Analysis
X-ray Crystallography of N,4-dimethyl-2-nitropyridin-3-amine and Related Structures
While specific crystallographic data for this compound is not extensively published, a wealth of information is available for closely related compounds, particularly 4-methyl-3-nitropyridin-2-amine, which lacks only the N-methyl group. The analysis of these analogues provides a robust framework for understanding the titular compound's structural properties.
The molecular geometry of nitropyridine derivatives is characterized by a combination of planar and twisted moieties. In the closely related structure, 4-methyl-3-nitropyridin-2-amine, the pyridine (B92270) ring is essentially planar. nih.gov The nitro group, however, is slightly twisted out of this plane, with a dihedral angle between the pyridine ring and the nitro group reported as 15.5 (3)°. nih.govnih.gov This deviation from planarity is a common feature in such sterically hindered systems.
An intramolecular N-H⋯O hydrogen bond between the amino group and an oxygen atom of the nitro group helps to establish a nearly planar conformation in many related structures. nih.govresearchgate.net For instance, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, this interaction contributes to an almost flat molecule, with a dihedral angle of only 9.89 (8)° between the pyridine and benzene (B151609) rings. researchgate.net
Torsion angles in related molecules, such as N-(4-methylphenyl)-3-nitropyridin-2-amine, indicate twists around the N-C bonds, highlighting the molecule's conformational flexibility. nih.gov
Table 1: Selected Geometric Parameters for 4-Methyl-3-nitropyridin-2-amine Data sourced from a 2009 study by Khan et al. nih.gov
The arrangement of molecules in the crystalline state is governed by a network of intermolecular forces. Nitropyridine derivatives commonly crystallize in centrosymmetric space groups, with the monoclinic system being frequently observed. nih.govresearchgate.net For example, 4-methyl-3-nitropyridin-2-amine crystallizes in the monoclinic P2/c space group. researchgate.net The crystal packing of these compounds often features layered arrangements or supramolecular tapes. researchgate.netresearchgate.net In the case of N-(4-chlorophenyl)-3-nitropyridin-2-amine, dimeric aggregates are formed, which are then connected into tapes. researchgate.net
Table 2: Crystal Data for Related Nitropyridine Structures
| Parameter | 4-Methyl-3-nitropyridin-2-amine nih.gov | N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.gov | N-(4-Chlorophenyl)-3-nitropyridin-2-amine researchgate.net |
|---|---|---|---|
| Formula | C₆H₇N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₁H₈ClN₃O₂ |
| Molar Mass | 153.15 | 229.24 | 249.65 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2/c | P2₁/c | C2/c |
| a (Å) | 7.3776 (6) | 10.6557 (12) | 30.472 (3) |
| b (Å) | 12.8673 (11) | 7.1415 (8) | 3.8032 (4) |
| c (Å) | 7.3884 (6) | 27.958 (3) | 21.300 (2) |
| β (°) | 104.364 (4) | 91.310 (2) | 123.153 (1) |
| Volume (ų) | 679.45 (10) | 2127.0 (4) | 2066.7 (4) |
| Z | 4 | 8 | 8 |
| Temperature (K) | 296 | 100 | 100 |
The presence of multiple independent molecules in the asymmetric unit of a crystal structure can reveal different stable conformations, or rotamers. For N-(4-methylphenyl)-3-nitropyridin-2-amine, the asymmetric unit contains two independent molecules which differ primarily in the orientation of the benzene ring relative to the pyridine ring. nih.gov This results in distinct dihedral and torsion angles for each molecule. nih.gov Similarly, for a more complex derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, two rotamers were observed, distinguished by the conformation of the methyl-substituted pyrazole (B372694) ring. mdpi.com These findings underscore the conformational flexibility inherent in these molecular systems.
Intramolecular and Intermolecular Interactions
The stability and packing of molecular crystals are dictated by a delicate balance of attractive and repulsive non-covalent interactions. In nitropyridine derivatives, hydrogen bonds and π-stacking interactions are paramount.
A recurring structural motif in 3-nitropyridin-2-amine derivatives is the intramolecular N-H⋯O hydrogen bond. nih.govnih.gov This interaction occurs between the amine proton and one of the oxygen atoms of the adjacent nitro group, forming a stable six-membered ring that enhances the planarity of the molecule. nih.govmdpi.com This intramolecular bond often precludes the amine hydrogen atoms from participating in significant intermolecular hydrogen bonding. nih.gov
Despite this, a rich network of intermolecular hydrogen bonds is frequently observed. In the crystal structure of 4-methyl-3-nitropyridin-2-amine, molecules form inversion dimers linked by pairs of N-H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. nih.govnih.gov Weaker C-H⋯O interactions are also common, linking molecules into larger supramolecular assemblies. nih.govresearchgate.net The crystal packing in cocrystals involving 2-amino-5-nitropyridine (B18323) is also controlled by extensive and multidirectional hydrogen bonds between the constituent ions. acs.org
Aromatic π-π stacking interactions play a crucial role in stabilizing the crystal structures of these planar molecules. researchgate.net In 4-methyl-3-nitropyridin-2-amine, the packing is stabilized by π-π stacking between pyridine rings of adjacent dimers, with a centroid-centroid distance of 3.5666 (15) Å. nih.govnih.gov
Based on a comprehensive search of available resources, detailed experimental spectroscopic data specifically for the compound this compound is not publicly available. Synthesis and characterization of this specific isomer are not well-documented in the public domain, preventing a detailed analysis as requested in the provided outline.
While general principles of spectroscopic interpretation for related nitropyridine compounds exist, applying them to generate a scientifically accurate and detailed article solely on this compound is not feasible without the actual experimental data (IR, Raman, and NMR spectra).
Information is available for closely related isomers such as N,N-dimethyl-3-nitropyridin-2-amine, 2,4-dimethyl-3-nitropyridine, and 4-methyl-3-nitropyridin-2-amine. An article on one of these alternative compounds could be generated if desired.
Spectroscopic Characterization and Interpretation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For N,4-dimethyl-2-nitropyridin-3-amine, the electronic spectrum is influenced by the interplay of the pyridine (B92270) ring, the electron-withdrawing nitro group, and the electron-donating amino and methyl groups.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring itself has characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, significantly influences the spectrum, often leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system and the electronic interactions between the nitro group and the pyridine ring.
In related nitropyridine derivatives, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridines, broad absorption contours are observed in the 200–600 nm range, with a maximum around 400 nm. mdpi.com These are attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. For this compound, similar ICT transitions are anticipated to be a dominant feature of the UV-Vis spectrum. The electronic absorption spectra of related 2-amino-3-cyanopyridine (B104079) derivatives show shifts between 350 and 437 nm depending on the solvent. sciforum.net
Table 1: Expected Electronic Transitions and Absorption Maxima for this compound based on Related Compounds
| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Parts |
|---|---|---|
| π → π* | 200-300 | Pyridine ring, conjugated system |
| n → π* | 300-400 | Nitro group, amino group |
The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The solvent can influence the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maxima.
For polar molecules with significant charge transfer character, an increase in solvent polarity typically leads to a bathochromic shift (red shift) for π → π* transitions and a hypsochromic shift (blue shift) for n → π* transitions. In the case of 4-nitropyridine (B72724) N-oxide, a well-studied solvatochromic probe, the position of its long-wavelength absorption band (around 330-355 nm) is predominantly dependent on the hydrogen-bond donor ability of the solvent. acs.orgresearchgate.netacs.org This suggests that hydrogen bonding interactions between the solute and solvent molecules play a crucial role.
For this compound, the amino and nitro groups are capable of forming hydrogen bonds with protic solvents. Therefore, in solvents like ethanol (B145695) or water, significant solvatochromic shifts are anticipated compared to aprotic solvents like hexane (B92381) or acetonitrile (B52724). The study of these shifts can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. For example, the fluorescence emission spectra of related donor-acceptor substituted pyridine derivatives show a redshift and diminished intensity as solvent polarity increases. mdpi.com
Mass Spectrometry (MS, HRMS, ESI-TOF-HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
The nominal molecular weight of this compound (C7H9N3O2) is 167.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 167. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd m/z value, consistent with the nitrogen rule.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected [M+H]+ ion in positive ion mode ESI-HRMS would have a calculated exact mass that can be used to confirm its elemental composition with high confidence. For instance, HRMS analysis of various nitropyridine derivatives has been successfully used to confirm their calculated molecular formulas. nih.govnih.govsemanticscholar.org
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the molecular ion.
Table 2: Predicted Fragmentation Patterns for this compound
| Fragment Ion (m/z) | Possible Neutral Loss | Structural Origin of Fragmentation |
|---|---|---|
| 152 | •CH3 | Loss of a methyl radical from the dimethylamino or the pyridine ring. |
| 137 | 2 x •CH3 | Loss of both methyl groups. |
| 121 | NO2 | Loss of the nitro group. |
| 139 | CO | Loss of carbon monoxide, a common fragmentation for pyridines. |
The fragmentation of related N,N-dimethylaminopyridines often involves the loss of a methyl radical followed by the elimination of HCN. The nitro group can also be lost as NO or NO2. The relative abundance of these fragment ions would depend on their stability.
High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a mixture, making them ideal for assessing the purity of this compound.
These chromatographic methods separate components based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (a mixture of solvents like acetonitrile and water). The purity of a sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram. For many pharmaceutical compounds, a purity of >95% is often required. nih.gov
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the confirmation of the identity of the main peak by its mass-to-charge ratio and can also help in the identification of impurities by their respective mass spectra. Methods for the analysis of nitropyridine derivatives often utilize reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. scirp.orgnih.gov For MS compatibility, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are preferred. lcms.cz
UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.comyoutube.com UPLC-MS/MS methods have been developed for the trace analysis of related compounds like nitrapyrin (B159567) in various matrices. scirp.org
Table 3: Typical Chromatographic Conditions for Purity Assessment of Nitropyridine Derivatives
| Parameter | HPLC | UPLC | LC-MS |
|---|---|---|---|
| Column | C18, 5 µm particle size | C18, <2 µm particle size | C18, various particle sizes |
| Mobile Phase | Acetonitrile/Water with buffer | Acetonitrile/Water with formic acid | Acetonitrile/Water with volatile buffer |
| Detection | UV (e.g., 254 nm) | UV, MS | MS, UV/Diode Array |
| Flow Rate | ~1 mL/min | ~0.5 mL/min | ~0.2-1 mL/min |
| Analysis Time | 10-30 min | <10 min | Variable |
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are powerful computational tools for investigating the electronic structure and properties of molecules. These methods have been extensively applied to molecules structurally related to N,4-dimethyl-2-nitropyridin-3-amine, providing a robust framework for understanding its behavior.
Geometrical Optimization and Energy Minimization
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation are calculated. For similar aminonitropyridine derivatives, studies have shown that the nitro group and the pyridine (B92270) ring are often coplanar, which maximizes resonance stabilization. The amino and methyl groups, however, may exhibit some out-of-plane torsion to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Nitropyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (nitro) | 1.485 | O-N-O | 123.5 |
| N-O | 1.220 | C-C-N (nitro) | 118.0 |
| C-N (amino) | 1.370 | C-N-C | 121.0 |
Note: Data is representative of calculations on structurally analogous compounds.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometrical optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro group in related compounds are typically predicted in the ranges of 1300-1380 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The N-H stretching vibrations of the amino group are expected around 3300-3500 cm⁻¹. These theoretical predictions are invaluable for interpreting experimental spectra and identifying functional groups within the molecule.
Prediction of NMR Chemical Shifts (e.g., GIAO method, IEF-PCM model)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. For aminonitropyridine systems, the electron-withdrawing nature of the nitro group and the electron-donating character of the amino and methyl groups significantly influence the chemical shifts of the pyridine ring protons and carbons. The use of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), can further refine these predictions by accounting for solvent effects.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides critical information about the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Electron Transfer Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In related nitropyridine derivatives, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. The calculated HOMO-LUMO gap for similar structures often falls in the range of 3.5-4.5 eV.
Table 2: Frontier Molecular Orbital Properties for a Structurally Similar Nitropyridine Derivative
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
Note: Data is representative of calculations on structurally analogous compounds.
Electrophilicity Index and Chemical Reactivity Prediction
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of the electron-withdrawing nitro group is expected to result in a significant electrophilicity index, suggesting its susceptibility to nucleophilic attack. This theoretical parameter is valuable for predicting the molecule's behavior in chemical reactions and for understanding its potential interactions with biological macromolecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. The MEP surface uses a color spectrum to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net
For this compound, the MEP map would reveal distinct regions of positive and negative potential, highlighting its chemical reactivity.
Negative Potential Regions (Electrophilic Attack Sites): The most negative potential (indicated by red or yellow) is expected to be concentrated around the oxygen atoms of the ortho-nitro group and the nitrogen atom of the pyridine ring. researchgate.net This high electron density is due to the high electronegativity of these atoms and their lone pairs of electrons. These sites are the most likely targets for electrophiles and are indicative of regions that can participate in hydrogen bonding as acceptors. tandfonline.com
Positive Potential Regions (Nucleophilic Attack Sites): Conversely, the regions of highest positive potential (indicated by blue) would be located around the hydrogen atoms of the amino group (-NH). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes these protons acidic and susceptible to attack by nucleophiles.
Intermediate Regions: The methyl groups and the carbon atoms of the pyridine ring would likely exhibit a more neutral or slightly positive potential (green), indicating they are less reactive compared to the nitro and amino functionalities.
The MEP analysis, therefore, provides a clear visual representation of the molecule's charge distribution, identifying the nitro group's oxygens and the ring nitrogen as primary sites for electrophilic interaction, and the amino group's hydrogen as the primary site for nucleophilic interaction. mdpi.com
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This localization allows for a quantitative analysis of intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net Natural Hybrid Orbitals (NHOs) are a component of this analysis, describing the specific atomic orbital compositions of the NBOs. mdpi.com The method is particularly useful for understanding the electronic delocalization from donor (Lewis base) to acceptor (Lewis acid) orbitals within a molecule. chemrxiv.org
In this compound, the presence of strong electron-donating groups (amino, methyl) and a powerful electron-withdrawing group (nitro) on the same pyridine ring system leads to significant intramolecular charge transfer (CT). researchgate.netnih.gov NBO analysis quantifies this phenomenon by examining the delocalization of electron density from the filled "donor" orbitals to the empty "acceptor" orbitals.
The primary charge transfer interactions would involve:
Delocalization of the lone pair electrons from the amino nitrogen (a donor) into the π* antibonding orbitals of the pyridine ring.
Delocalization of electron density from the π-system of the pyridine ring into the π* antibonding orbitals of the nitro group (an acceptor).
Hyperconjugative interactions involving the σ bonds of the methyl group donating electron density into adjacent empty orbitals.
These interactions stabilize the molecule and are characteristic of "push-pull" systems, where electron density is shifted across a conjugated framework. researchgate.net This charge delocalization is a key factor in determining the molecule's electronic properties and reactivity. biointerfaceresearch.com
The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction using second-order perturbation theory. biointerfaceresearch.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, the most significant interactions would involve the lone pairs of the amino nitrogen and the nitro oxygens, as well as the π-bonds of the ring.
The table below presents a summary of the principal expected donor-acceptor interactions and their likely stabilization energies, based on studies of similar substituted pyridine systems. researchgate.netmdpi.com
| Donor NBO (i) | Acceptor NBO (j) | Estimated Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) of Amino Group | π* (C-C) of Pyridine Ring | High | n → π* (Resonance) |
| π (C-C) of Pyridine Ring | π* (N-O) of Nitro Group | High | π → π* (Resonance) |
| LP (O) of Nitro Group | σ* (N-C) of Pyridine Ring | Moderate | n → σ* (Hyperconjugation) |
| σ (C-H) of Methyl Group | σ* (C-C) of Pyridine Ring | Low | σ → σ* (Hyperconjugation) |
| LP (N) of Pyridine Ring | σ* (C-N) of Substituents | Moderate | n → σ* (Hyperconjugation) |
LP denotes a lone pair. The terms n, π, and σ refer to non-bonding, pi, and sigma orbitals, respectively, while * denotes an antibonding orbital.
These stabilization energies confirm the extensive electronic communication between the substituent groups, mediated by the pyridine ring. The strong n → π* and π → π* interactions are particularly important, indicating significant delocalization and charge transfer that define the molecule's electronic character. lodz.pl
Molecular Dynamics Simulations (if applicable to broader pyridine studies)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com This technique provides detailed information on the conformational dynamics, stability, and intermolecular interactions of a system in a simulated environment, such as in solution or bound to a biological target. nih.govnih.gov
While specific MD studies focusing solely on isolated this compound are not prevalent in the literature, the technique is broadly and effectively applied to substituted pyridine derivatives to understand their behavior in complex environments. tandfonline.comfigshare.com For instance, MD simulations are frequently employed to investigate how pyridine-based inhibitors bind to enzyme active sites. mdpi.com These studies can reveal key information such as:
The stability of the ligand-protein complex over time.
The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.gov
The role of solvent molecules in mediating the interaction. figshare.com
The conformational changes in both the ligand and the protein upon binding.
Conformation Analysis through Potential Energy Surface (PES) Mapping
Conformation analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more geometric parameters, typically dihedral angles. chemrxiv.org By scanning these angles, a PES map can identify the lowest-energy (most stable) conformations and the energy barriers that separate them. acs.org
For this compound, the key sources of conformational flexibility are the rotations around the single bonds connecting the substituents to the pyridine ring:
The C2-NO₂ bond (rotation of the nitro group).
The C3-NH(CH₃) bond (rotation of the dimethylamino group).
The C4-CH₃ bond (rotation of the methyl group).
A detailed PES mapping would involve systematically rotating the dihedral angles of the nitro and amino groups. The analysis would likely show that steric hindrance between the adjacent and bulky nitro and amino groups is a dominant factor in determining the most stable conformation. The molecule would be expected to adopt a conformation that minimizes the steric clash between the oxygen atoms of the nitro group and the methyl group of the amine. Intramolecular hydrogen bonding between an oxygen atom of the nitro group and a hydrogen of the amino group could also be a stabilizing factor in certain conformations, which would be revealed as a distinct minimum on the PES. researchgate.net The energy barriers on the PES would correspond to eclipsed conformations where steric repulsion is maximized. mdpi.comyoutube.com
Chemical Reactivity and Derivatization Studies of N,4 Dimethyl 2 Nitropyridin 3 Amine
Aminopyridine Functional Group Transformations
The N-methylamino group at the 3-position is a key site for synthetic modification, allowing for the introduction of a wide array of functionalities through reactions such as acylation and sulfonylation.
The secondary amine at the C-3 position of N,4-dimethyl-2-nitropyridin-3-amine is amenable to standard N-acylation and N-sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide derivatives. The reaction typically involves treating the aminopyridine with an acyl chloride, sulfonyl chloride, or anhydride (B1165640), often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
In related systems, such as 2-aminopyridine (B139424) intermediates, N-acylation is a common step in the synthesis of more complex heterocyclic structures. guidechem.com Similarly, the sulfonylation of amino groups on nitropyridine scaffolds has been demonstrated in the synthesis of various derivatives. For instance, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM) can yield the corresponding sulfonamide.
Table 1: General Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product | General Conditions |
| Acylation | Acyl Chloride (R-COCl) | N-acyl-N,4-dimethyl-2-nitropyridin-3-amine | Inert solvent, Base (e.g., Pyridine (B92270), Et₃N) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-N,4-dimethyl-2-nitropyridin-3-amine | Inert solvent, Base (e.g., Pyridine, Et₃N) |
These reactions allow for the systematic modification of the compound's properties by introducing various R groups.
The pyridine ring in this compound is rendered electron-deficient by the strongly electron-withdrawing nitro group at the C-2 position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While positions C-3 and C-4 are already substituted, the nitro group itself can act as a leaving group.
Studies on substituted 2-nitropyridines have shown that the nitro group can be efficiently displaced by nucleophiles. For example, research on the radiofluorination of 2-nitropyridines demonstrated that the nitro group can be substituted by [¹⁸F]fluoride to produce 2-[¹⁸F]fluoropyridines in high yields. researchgate.netepa.gov This reaction proceeds effectively even when the pyridine ring contains electron-donating groups like methyl or methoxy (B1213986) substituents. researchgate.netepa.gov This suggests that this compound could potentially undergo a similar substitution at the C-2 position, where the nitro group is displaced by a strong nucleophile.
Furthermore, the nitro group at C-2 activates the C-6 position for nucleophilic attack. In other nitropyridine systems, nucleophilic substitution of hydrogen or other leaving groups at positions activated by a nitro group is a well-established method for functionalization. nih.govmdpi.com
Nitro Group Transformations
The nitro group is a versatile functional group that can be readily transformed, primarily through reduction to an amine or by influencing the reactivity of the heterocyclic nitrogen to form N-oxides.
The reduction of the nitro group at the C-2 position to a primary amino group is a highly feasible and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the molecule. The resulting N¹,4-dimethylpyridine-2,3-diamine is a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines.
A wide variety of reagents and conditions can be employed for the reduction of aromatic nitro groups, with good functional group tolerance. nih.gov Catalytic hydrogenation is a common method, using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas (H₂) or ammonium (B1175870) formate. nih.gov Chemical reductants like stannous chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid are also effective. guidechem.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Notes |
| H₂ / Pd/C | Catalytic hydrogenation, often performed under pressure. |
| SnCl₂ / HCl | A classical method for nitro group reduction. |
| Fe / Acetic Acid | A mild and often selective reducing agent. |
| Ammonium Formate / Pd/C | A convenient catalytic transfer hydrogenation method. |
The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.
The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity and providing a handle for further functionalization. The presence of a nitro group can impact the propensity for N-oxidation.
In related structures, such as 2-methyl-3-nitropyridines, oxidation to the corresponding N-oxide has been successfully achieved using the hydrogen peroxide-urea complex. nih.gov Other common oxidizing agents for forming heterocyclic N-oxides include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide of this compound would be this compound 1-oxide. The N-oxide functionality itself can activate adjacent positions for nucleophilic attack and can be subsequently removed if desired. nih.gov
Reactivity of Methyl Substituents
The reactivity of the methyl group at the C-4 position is influenced by the electronic effects of the other substituents on the pyridine ring. The C-4 methyl group is positioned para to the N-methylamino group and meta to the nitro group. The amino group at C-3 is electron-donating, which increases the electron density of the ring but does not strongly activate the C-4 methyl group for deprotonation. Conversely, the nitro group at C-2 is deactivating.
In other pyridine systems, methyl groups at the C-2 or C-4 positions can undergo condensation reactions with aldehydes if sufficiently activated by an electron-withdrawing group in a para or ortho position. For example, the methyl group of 2-methyl-3,5-dinitropyridine (B14619359) is reactive towards aldehydes because it is activated by the para-nitro group. nih.gov
Cyclization and Heterocycle Annulation Reactions
The strategic positioning of the amino and nitro functionalities in this compound makes it a prime candidate for intramolecular cyclization reactions to form five-membered heterocyclic rings fused to the pyridine core. These reactions typically proceed through the initial reduction of the nitro group to an amino group, generating a highly reactive ortho-diamine intermediate, N1,4-dimethylpyridine-2,3-diamine. This diamine is a key precursor for the construction of various fused heterocycles, most notably imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines.
Synthesis of Imidazo[4,5-b]pyridines:
The synthesis of imidazo[4,5-b]pyridine derivatives from 2-amino-3-nitropyridines is a well-established synthetic route. nih.govmdpi.comasianpubs.orgacs.orgresearchgate.net For this compound, the reaction pathway would involve a one-pot reductive cyclization. This is typically achieved by reacting the nitropyridine with an aldehyde in the presence of a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄). nih.govresearchgate.net The reaction proceeds through the in situ reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization and aromatization to yield the corresponding 2-substituted 5,7-dimethyl-3H-imidazo[4,5-b]pyridine.
The general reaction scheme is as follows:
This compound + R-CHO + Na₂S₂O₄ → 2-R-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
The choice of aldehyde (R-CHO) allows for the introduction of various substituents at the 2-position of the resulting imidazo[4,5-b]pyridine ring, enabling the synthesis of a library of derivatives.
Synthesis of Triazolo[4,5-b]pyridines:
The construction of a triazolo[4,5-b]pyridine ring system from this compound would first necessitate the reduction of the nitro group to form N1,4-dimethylpyridine-2,3-diamine. This diamine can then undergo diazotization of the 2-amino group followed by intramolecular cyclization. A common method for this transformation involves treating the diamine with sodium nitrite (B80452) in an acidic medium.
Alternatively, the synthesis of N-substituted triazolopyridines can be achieved through the reaction of the diamine with other reagents. For instance, the synthesis of 2-substituted nih.govasianpubs.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines has been reported from 1,2-diaminopyridine precursors. bohrium.com
Table 1: Potential Cyclization Reactions of this compound
| Starting Material | Reagents | Product Class | Fused Heterocycle |
| This compound | R-CHO, Na₂S₂O₄ | Imidazo[4,5-b]pyridines | Imidazole (B134444) |
| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. NaNO₂, H⁺ | Triazolo[4,5-b]pyridines | Triazole |
Scope and Limitations of Derivatization Reactions
The derivatization of this compound into fused heterocyclic systems offers significant potential for creating novel compounds with diverse applications. However, the scope of these reactions is subject to certain limitations.
Scope:
The primary advantage of using this compound as a precursor lies in the versatility of the ortho-diamine intermediate generated upon reduction. This intermediate can react with a wide array of electrophilic reagents to form various fused heterocycles.
Aldehydes: A broad range of aliphatic and aromatic aldehydes can be employed in the synthesis of imidazo[4,5-b]pyridines, allowing for extensive functionalization at the 2-position. researchgate.net
Carboxylic Acids and Derivatives: The diamine intermediate can be condensed with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form 2-substituted imidazo[4,5-b]pyridines.
Isothiocyanates: Reaction of the diamine with isothiocyanates can lead to the formation of imidazo[4,5-b]pyridine-2-thiones.
Carbon Disulfide: Treatment of the diamine with carbon disulfide can yield the corresponding 2-mercaptoimidazo[4,5-b]pyridine. asianpubs.org
Limitations:
Despite the synthetic utility, several factors can limit the derivatization of this compound.
Steric Hindrance: The presence of the methyl group at the 4-position, adjacent to the amino group, may exert some steric hindrance, potentially affecting the reaction rates and yields of cyclization with bulky reagents.
Reaction Conditions: The reduction of the nitro group is a critical step and requires careful control of reaction conditions to avoid over-reduction or side reactions. The choice of reducing agent and reaction parameters can significantly influence the outcome.
Substituent Effects: The electronic nature of the substituents on the reacting partner (e.g., the aldehyde in imidazo[4,5-b]pyridine synthesis) can impact the reaction efficiency. Electron-withdrawing groups on the aldehyde may facilitate the reaction, while strong electron-donating groups might hinder it.
Isomer Formation: In some cases, particularly with unsymmetrical reagents, the formation of regioisomers is possible, which may necessitate challenging purification steps. For instance, in the synthesis of nih.govasianpubs.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines from related guanidine (B92328) derivatives, the formation of unexpected nih.govasianpubs.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine isomers has been observed. bohrium.com
Solubility Issues: The resulting fused heterocyclic compounds can sometimes exhibit poor solubility, which can complicate their purification and characterization. lsbu.ac.uk
Advanced Applications in Chemical Research
Building Block for Complex Organic Molecules
The primary application of N,4-dimethyl-2-nitropyridin-3-amine in chemical research is its role as a precursor for the synthesis of more complex, often biologically active, heterocyclic molecules. The ortho-positioning of the amino and nitro groups is a key structural motif that enables the construction of fused ring systems.
The strategic placement of reactive functional groups makes this compound an ideal starting material for constructing a variety of fused heterocyclic scaffolds.
Imidazo[4,5-b]pyridines: This scaffold is of significant interest due to its structural similarity to naturally occurring purines and its presence in many therapeutic agents irb.hr. The synthesis of imidazo[4,5-b]pyridines often involves the reductive cyclization of a 2-nitro-3-aminopyridine derivative with an aldehyde or ketone nih.govscielo.br. In this process, the nitro group of a compound like this compound is first reduced to an amino group, forming a reactive 2,3-diaminopyridine (B105623) intermediate. This intermediate then undergoes condensation and subsequent cyclization with a carbonyl compound to form the fused imidazole (B134444) ring nih.gov. Various reducing agents can be employed for this one-pot synthesis, including sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) nih.gov.
Pyrido[2,3-d]pyrimidines: Known for a wide array of biological activities including anticancer and antimicrobial properties, the pyrido[2,3-d]pyrimidine (B1209978) core is a valuable target in medicinal chemistry nih.govencyclopedia.pub. A common strategy for their synthesis involves the reaction of a 2,3-diaminopyridine intermediate with a 1,3-dicarbonyl compound or its equivalent. By reducing the nitro group of this compound, the resulting diamine can be cyclized to form the pyrimidine (B1678525) ring fused to the initial pyridine (B92270) structure. General synthetic approaches often start from appropriately substituted aminopyrimidines and build the pyridine ring, or vice versa nih.gov. The use of precursors like 2-amino-3-nitropyridine (B1266227) is a known strategy for accessing related fused systems scielo.br.
Thiazolidinones: The thiazolidinone ring is a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities nih.govmdpi.com. The most common synthesis is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid like thioglycolic acid nih.gov. The amino group of this compound could serve as the amine component in this reaction. This would lead to the formation of N-(4-methyl-2-nitropyridin-3-yl)thiazolidin-4-ones, incorporating the substituted pyridine moiety into the final structure, a strategy that could be explored for developing new therapeutic agents.
The table below summarizes the potential synthetic pathways for these heterocycles starting from this compound.
| Heterocycle Target | General Co-Reactant(s) | Key Transformation |
| Imidazo[4,5-b]pyridine | Aldehyde or Ketone | Reductive cyclization of the nitro-amino group |
| Pyrido[2,3-d]pyrimidine | 1,3-Dicarbonyl compound | Reduction of nitro group followed by condensation/cyclization |
| Thiazolidinone | Aldehyde, Mercapto-acid | Three-component cyclocondensation involving the amino group |
Role as a Chemical Probe in Mechanistic Studies
The reactivity of nitropyridine systems is often complex and mechanistically intriguing, making them excellent substrates for physical organic chemistry studies. The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) ntnu.no.
This compound could serve as a valuable chemical probe to investigate reaction mechanisms. For instance, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed an unexpected nitro-group migration, a phenomenon that is highly dependent on solvent and base conditions clockss.org. The presence of methyl groups at the N- and 4-positions in the title compound would allow for a systematic study of how electronic and steric effects influence the kinetics, regioselectivity, and propensity for such rearrangements in nucleophilic substitution reactions on the nitropyridine ring. The intramolecular hydrogen bond between the amine proton and an oxygen of the nitro group can also influence the molecule's conformation and reactivity nih.govnih.gov.
Development as a Reagent in Organic Synthesis
Beyond its use as a foundational building block for heterocycles, this compound can be developed as a specialized reagent to introduce the 4-methyl-2-nitropyridin-3-amino moiety into organic molecules. The reactivity of its distinct functional groups can be harnessed in various ways:
Amine Group Functionalization: The secondary amine at the 3-position can undergo a range of reactions, including acylation, alkylation, and arylation, to link the nitropyridine core to other molecular fragments.
Nitro Group Transformation: The nitro group is one of the most versatile functional groups in organic synthesis. Its reduction to an amine is a key step, as previously discussed. However, it can also be partially reduced to nitroso or hydroxylamino groups, or participate in radical reactions, opening up diverse synthetic possibilities.
Diazotization: Following reduction of the nitro group, the resulting diamine can be selectively diazotized, allowing for the introduction of a wide variety of substituents onto the pyridine ring through Sandmeyer-type reactions.
Catalyst Development and Application
While pyridine derivatives are famous for their role in catalysis, the specific structure of this compound presents a nuanced case.
Pyridine and especially 4-(N,N-dimethylamino)pyridine (DMAP) are widely used as highly efficient nucleophilic catalysts for reactions such as acylation. They function by forming a highly reactive acylpyridinium intermediate. For a pyridine derivative to be an effective nucleophilic catalyst, the pyridine nitrogen must be sufficiently nucleophilic uni-muenchen.de. In this compound, the powerful electron-withdrawing nature of the ortho-nitro group drastically reduces the electron density on the pyridine ring. This deactivation significantly lowers the basicity and nucleophilicity of the ring nitrogen, rendering it a poor candidate for traditional nucleophilic catalysis when compared to activated systems like DMAP.
In the context of green chemistry, the focus is on developing sustainable chemical processes. While the compound itself is not a catalyst, its use in synthesis can be aligned with green principles. For example, the synthesis of imidazo[4,5-b]pyridines from the related precursor 2-chloro-3-nitropyridine (B167233) has been demonstrated in an environmentally benign water-isopropanol medium acs.org. Similar aqueous or solvent-free conditions could potentially be developed for reactions involving this compound. The development of synthetic routes that utilize greener nitrating agents, such as potassium nitrate (B79036) in sulfuric acid instead of fuming nitric acid, also contributes to the sustainability of producing such nitroaromatic compounds google.com. Furthermore, employing palladium-catalyzed aminations in greener solvents like 2-MeTHF represents a sustainable method for synthesizing related aminopyridine structures nih.gov.
Potential in Materials Science Research (e.g., liquid crystals, polymers, fluorescent molecules)
The unique electronic and structural characteristics of the nitropyridine scaffold have positioned it as a valuable building block in materials science. Derivatives of nitropyridine are being explored for their utility in creating advanced materials with tailored optical and electronic properties. nih.gov The presence of both an electron-donating group (amine) and an electron-withdrawing group (nitro) on the pyridine ring of compounds like this compound creates an intramolecular "push-pull" system. This configuration is a well-established strategy for designing molecules with significant nonlinear optical activity and fluorescence. nih.govmdpi.com The inherent rigidity of the pyridine ring and the potential for diverse functionalization further enhance its applicability in the development of novel polymers and liquid crystals.
Fluorescent Molecules
The structural framework of this compound is highly conducive to fluorescence. The combination of the dimethylamino group (electron-donating) and the nitro group (electron-withdrawing) facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental mechanism for fluorescence in many organic dyes. Research into structurally analogous compounds has demonstrated the viability of the 3-nitropyridine (B142982) core in creating fluorescent materials. nih.gov
For instance, a study on the functionalization of 2-R-3-nitropyridines has yielded a variety of novel fluorescent molecules. nih.gov One such derivative, (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline, showcases the potential of this class of compounds as building blocks for optical materials. nih.gov
| Compound | Yield | Melting Point (°C) |
| (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline | 89% | 202–203 |
Research findings on a fluorescent analogue of this compound. nih.gov
Furthermore, detailed structural analysis of related compounds provides insight into the factors governing their photophysical properties. The crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, a compound with a similar electronic setup, has been investigated. nih.govresearchgate.net The study revealed a twisted conformation and significant intermolecular interactions, such as C–H⋯π and π–π stacking, which are crucial for influencing solid-state fluorescence properties. nih.gov The dihedral angles between the pyridine and benzene (B151609) rings in the two independent molecules of the asymmetric unit were found to be 17.42° and 34.64°, respectively, indicating a non-planar structure that can affect emission characteristics. nih.govresearchgate.net
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle (Pyridine/Benzene Rings) | 17.42 (16)° | 34.64 (16)° |
| Torsion Angle (C17–N6–C18–C23) | - | 35.9 (5)° |
| Torsion Angle (C5–N3–C6–C11) | 22.3 (5)° | - |
| π–π Stacking Distance (Pyridine–Benzene) | 3.6442 (19) Å | - |
| π–π Stacking Distance (Pyridine–Pyridine) | 3.722 (2) Å | - |
Selected crystallographic data for N-(4-Methylphenyl)-3-nitropyridin-2-amine. nih.govresearchgate.net
These findings on analogous compounds strongly suggest that this compound holds significant promise as a core structure for the development of new fluorescent materials and probes. nih.govnih.govsciforum.net
Polymers
The incorporation of chromophoric units into polymer structures is a key method for creating functional materials for applications in electronics and photonics. This compound could potentially serve as a functional monomer for creating such advanced polymers. By chemically modifying the molecule to include a polymerizable group (e.g., a vinyl, acrylate, or styrenic moiety), it could be copolymerized with other monomers to imbue the resulting polymer with specific optical or electronic properties.
While direct polymerization of this compound has not been extensively reported, research on other pyridine-based polymers demonstrates the principle. For example, conjugated polymers incorporating pyridine and thiophene (B33073) rings have been synthesized and shown to exhibit low bandgaps and both p- and n-type doping capabilities, making them suitable for electronic devices. researchgate.net The integration of the this compound unit into a polymer backbone could lead to materials with inherent fluorescence, useful for applications such as organic light-emitting diodes (OLEDs) or as sensory materials where changes in the polymer's environment could modulate its fluorescent output.
Liquid Crystals
The field of liquid crystals relies on molecules (mesogens) that typically possess a rigid core unit and flexible peripheral chains. The shape and polarity of the rigid core are critical in determining the type and stability of the liquid crystalline phases. The substituted nitropyridine ring in this compound presents a suitably rigid and planar structure that could function as a mesogenic core.
To achieve liquid crystalline behavior, the this compound molecule would require synthetic modification to attach one or more long, flexible alkyl or alkoxy chains. These chains would lower the melting point and promote the formation of intermediate mesophases between the crystalline solid and the isotropic liquid states. The strong dipole moment arising from the nitro and amino substituents could also influence the intermolecular interactions and favor the formation of specific smectic or nematic phases. While this application is currently theoretical, the fundamental structural features of this compound make it an intriguing candidate for exploration in the design of new polar liquid crystal materials.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of substituted nitropyridines is a field of continuous development, driven by the utility of these compounds as intermediates in medicinal and materials chemistry. nih.gov Future research could focus on developing efficient and regioselective methods to produce N,4-dimethyl-2-nitropyridin-3-amine.
Direct Nitration: Investigation into the direct nitration of N,4-dimethylpyridin-3-amine would be a primary route. Research would need to overcome challenges in controlling the position of nitration on the pyridine (B92270) ring, which is influenced by the directing effects of both the amino and methyl groups. Studies on the nitration of similar compounds, such as 2-Amino-4-picoline, have shown that specific conditions involving mixtures of nitric and sulfuric acid can yield the desired nitro-substituted products. nih.gov
Ring Transformation Reactions: Three-component ring transformation (TCRT) reactions offer an innovative approach. These methods can construct substituted pyridine rings from acyclic precursors. nih.gov Future work could explore if dinitropyridone could react with appropriate ketone and amine sources to form the this compound scaffold, potentially offering a safer alternative to strong nitrating agents. nih.gov
Functional Group Interconversion: Pathways starting from more readily available pyridines could be explored. For example, developing a synthesis from a precursor like 2-chloro-4-methyl-3-nitropyridine (B135334) through a nucleophilic substitution reaction with dimethylamine (B145610) would be a logical avenue for investigation. The reactivity of chloro-nitropyridines is well-documented, providing a solid foundation for such explorations. nih.gov
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications.
Spectroscopic Analysis: Detailed characterization using advanced spectroscopic methods would be essential. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) to confirm the connectivity and spatial relationships of atoms. Infrared (IR) spectroscopy would provide insights into vibrational modes, particularly those of the nitro and amino groups, which are critical to understanding bonding and intermolecular interactions. researchgate.net
Crystallographic Studies: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive data on bond lengths, bond angles, and intermolecular packing forces, such as hydrogen bonds and π–π stacking. nih.govnih.gov For related molecules like 4-Methyl-3-nitropyridin-2-amine, crystallographic analysis has revealed details like the dihedral angle between the nitro group and the pyridine ring and the formation of inversion dimers in the crystal lattice. nih.gov
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, would complement experimental data. researchgate.net These studies can be used to calculate the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, allowing for a direct comparison with experimental results. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electronic structure and predict sites of reactivity. researchgate.net
Design and Synthesis of this compound Derivatives with Tunable Properties
The functional groups of this compound—the nitro group, the dimethylamino group, and the pyridine ring itself—offer multiple sites for modification to create a library of derivatives with tailored properties.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a triaminopyridine derivative. This new amino group can then be further functionalized, for instance, through acylation or coupling reactions, to build more complex molecules. nih.gov The resulting 2,3-diaminopyridine (B105623) scaffold is a key intermediate in the synthesis of imidazopyridines, a class of compounds with significant biological activity. nih.gov
Nucleophilic Aromatic Substitution: While the pyridine ring is electron-rich, the presence of the electron-withdrawing nitro group can activate other positions on the ring for nucleophilic substitution, allowing for the introduction of new functional groups.
Modulation of Electronic Properties: By synthesizing derivatives with different substituents on the pyridine ring, the electronic properties (e.g., electron-donating or electron-withdrawing character) can be fine-tuned. This could be valuable for applications in materials science, such as in the development of nonlinear optical materials where "push-pull" electronic systems are desirable. nih.gov
Investigation of New Applications in Catalysis and Chemical Biology
Pyridine-based compounds are ubiquitous in catalysis and chemical biology, and this compound and its derivatives represent an untapped resource in these fields.
Organocatalysis: The structure contains a tertiary amine, a common functional group in organocatalysts. mdpi.com Future research could explore its potential as a base catalyst or as a scaffold for creating more complex bifunctional catalysts that incorporate hydrogen-bond donor moieties. mdpi.com
Ligand Development for Metal Catalysis: Pyridine and its derivatives are excellent ligands for transition metals. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the resulting complex can be tuned by the ring's substituents. Derivatives of this compound could be synthesized and evaluated as ligands in catalytic processes like cross-coupling reactions or hydrogenations. researchgate.net
Chemical Biology Probes: Nitropyridines have been incorporated into photoactive molecules and probes for biological systems. nih.gov For example, nitropyridine-containing complexes have been studied for their phototoxicity against cancer cells. nih.gov Furthermore, visible-light-activated photocatalysis has been used to modify biomolecules by reducing a nitropyridine to a reactive nitrosopyridine species. researchgate.net The specific electronic and steric profile of this compound could offer unique advantages in the design of new probes or photosensitizers.
Integration of this compound into Complex Molecular Systems
The role of nitropyridines as versatile building blocks is well-established, particularly in the synthesis of pharmaceuticals and functional materials. nih.gov A key future direction would be to utilize this compound as a precursor for larger, more complex molecular architectures.
Pharmaceutical Scaffolds: Many bioactive molecules, including inhibitors for kinases like JAK2 and GSK3, are synthesized from nitropyridine intermediates. nih.gov The this compound scaffold could be a valuable starting point for creating novel drug candidates. The nitro group can be reduced to an amine, which then serves as a handle for coupling with other molecular fragments to build libraries of compounds for biological screening. nih.gov
Supramolecular Chemistry: The potential for hydrogen bonding and π–π stacking interactions makes this compound an interesting candidate for studies in supramolecular chemistry. nih.gov It could be incorporated into larger host-guest systems, molecular cages, or self-assembling materials where its specific geometry and electronic features would influence the final structure and properties of the assembly.
Advanced Computational Modeling for Predictive Research
Before significant resources are committed to laboratory synthesis, advanced computational modeling can provide predictive insights into the feasibility and potential outcomes of various research directions.
Predicting Reaction Pathways: Computational models can be used to explore the thermodynamics and kinetics of potential synthetic routes, helping to identify the most promising reaction conditions and to understand potential side reactions.
Simulating Molecular Properties: The properties of hypothetical derivatives can be calculated to guide the design of molecules with specific characteristics. For example, computational screening could predict the electronic absorption spectra of different derivatives to identify promising candidates for photoactive materials or probes.
Modeling Intermolecular Interactions: The interaction of this compound or its derivatives with biological targets, such as enzymes or receptors, could be modeled to predict binding affinities and modes of action. This in silico screening can prioritize which derivatives are most likely to show biological activity, streamlining the drug discovery process. Computational studies on related amine N-oxides have been used to determine properties like N-O bond dissociation enthalpies, providing valuable data that can be challenging to obtain experimentally. mdpi.com
Q & A
Basic Questions
Q. What are the standard methodologies for characterizing N,4-dimethyl-2-nitropyridin-3-amine?
- Answer: Characterization typically involves multi-nuclear NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and molecular symmetry. Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving molecular geometry, as demonstrated for the structurally similar 4-methyl-3-nitropyridin-2-amine, where bond lengths and angles were determined using SHELXL refinement . UV-Vis spectroscopy can assess electronic transitions influenced by the nitro and dimethylamino groups.
Q. What safety protocols are essential when handling this compound in the lab?
- Answer: Refer to Safety Data Sheets (SDS) for hazard identification, including skin/eye irritation risks and flammability. Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in a cool, dry environment away from oxidizing agents. Emergency procedures should align with guidelines for nitroaromatic compounds, as outlined in SDS templates for similar amines .
Q. How can researchers determine the stability of this compound under varying conditions?
- Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify byproducts like nitroso derivatives or demethylation products. Stability in solvents (e.g., DMSO, ethanol) should be assessed using ¹H NMR over 24–72 hours .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Answer: After data collection (Mo-Kα radiation, CCD detector), use SHELXD for phase determination via dual-space methods. Refine with SHELXL by adjusting positional/thermal parameters and validating with R-factors. For example, the structure of 4-methyl-3-nitropyridin-2-amine achieved an R1 value of 0.039 using 2686 reflections . Hydrogen bonding networks (e.g., N–H···O interactions) can be visualized with ORTEP-3 .
Q. What strategies resolve contradictions between spectral data and computational models?
- Answer: Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in substituent effects. For example, nitro group deshielding in ¹³C NMR may conflict with gas-phase simulations due to solvent effects. Use SC-XRD to resolve ambiguities in regiochemistry, as seen in pyridine derivatives .
Q. How do substituent positions influence the reactivity of this compound?
- Answer: The nitro group at C2 enhances electrophilic substitution at C5/C6, while the dimethylamino group at N3 acts as a π-donor, directing reactions. This was observed in the synthesis of related compounds, where methylation at C4 improved solubility in polar aprotic solvents . Kinetic studies (e.g., Hammett plots) can quantify electronic effects.
Q. What is the risk of nitrosamine formation during synthesis, and how can it be mitigated?
- Answer: Secondary amines (e.g., dimethylamino groups) can react with nitrosating agents (e.g., NOx). Perform a risk assessment using APIC guidelines: (1) screen for amine/nitrite coexistence, (2) test for nitrosamine impurities via LC-MS/MS, and (3) optimize reaction conditions (pH < 3, inert atmosphere) to suppress formation .
Q. How can regioselectivity in the nitration of pyridine derivatives be predicted?
- Answer: Use DFT calculations to map electrostatic potential surfaces, identifying electron-rich sites. For example, nitration at C2 in 4-methylpyridin-3-amine is favored due to resonance stabilization from the amino group. Experimental validation via isotopic labeling (¹⁵N NMR) or competitive reactions can confirm computational predictions .
Methodological Notes
- Crystallography: Always cross-validate SHELX-refined structures with PLATON checks (e.g., ADDSYM for missed symmetry) .
- Synthetic Optimization: Design DoE (Design of Experiments) matrices to assess temperature, catalyst loading, and solvent effects on yield .
- Data Contradictions: Apply triangulation by combining XRD, NMR, and computational data to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
